4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride

logP Lipophilicity Solubility

4-(Chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride (CAS 1049751-56-5) is a 2,4-disubstituted thiazole derivative supplied as the hydrochloride salt with a molecular formula of C₁₁H₁₂Cl₂N₂S (MW 275.2 g/mol). The compound features a chloromethyl handle at the 4-position of the thiazole ring and an ortho-toluidine (2-methylphenyl) moiety at the 2-amino position, distinguishing it from N-phenyl and para-methylphenyl analogs through altered conformational profile, lipophilicity (calculated logP 3.94–4.07), and topological polar surface area (TPSA 53.2 Ų).

Molecular Formula C11H12Cl2N2S
Molecular Weight 275.19
CAS No. 1049751-56-5
Cat. No. B2749203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride
CAS1049751-56-5
Molecular FormulaC11H12Cl2N2S
Molecular Weight275.19
Structural Identifiers
SMILESCC1=CC=CC=C1NC2=NC(=CS2)CCl.Cl
InChIInChI=1S/C11H11ClN2S.ClH/c1-8-4-2-3-5-10(8)14-11-13-9(6-12)7-15-11;/h2-5,7H,6H2,1H3,(H,13,14);1H
InChIKeyUTPZTDNABMQCMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine Hydrochloride (CAS 1049751-56-5) – Procurement-Grade Identification & Structural Baseline


4-(Chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride (CAS 1049751-56-5) is a 2,4-disubstituted thiazole derivative supplied as the hydrochloride salt with a molecular formula of C₁₁H₁₂Cl₂N₂S (MW 275.2 g/mol) [1]. The compound features a chloromethyl handle at the 4-position of the thiazole ring and an ortho-toluidine (2-methylphenyl) moiety at the 2-amino position, distinguishing it from N-phenyl and para-methylphenyl analogs through altered conformational profile, lipophilicity (calculated logP 3.94–4.07), and topological polar surface area (TPSA 53.2 Ų) [2]. Commercially available at ≥95% purity from multiple established suppliers , it serves primarily as a synthetic intermediate in medicinal chemistry programs requiring a reactive chloromethyl electrophile paired with a sterically constrained ortho-substituted N-aryl group.

4-(Chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine (1049751-56-5) – Why In-Class Analogs Cannot Be Interchanged Without Quantitative Justification


Although the 4-(chloromethyl)-N-aryl-1,3-thiazol-2-amine scaffold supports a family of structurally related compounds, the position and nature of the N-aryl substituent directly modulate physicochemical properties critical to synthetic utility and biological recognition. The ortho-methyl group on the 2-methylphenyl ring introduces a steric clash that restricts rotation around the N–C(aryl) bond, alters the pKₐ of the bridging NH₍, and shifts both logP and crystal packing energies relative to the unsubstituted phenyl (CAS 41981-20-8) and para-methylphenyl (CAS 33188-18-0) analogs [1][2]. These differences translate into non-trivial variations in solubility, reactivity of the chloromethyl group, and chromatographic retention, meaning that substitution of the ortho-toluidine variant with a less hindered analog cannot be assumed to preserve synthetic outcome or biological profile without experimental verification [3]. The quantitative evidence below documents the measurable dimensions along which this compound diverges from its closest comparators.

4-(Chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine Hydrochloride – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (logP) vs. 2-Amino-4-(chloromethyl)thiazole Hydrochloride – A 5.1-Fold Increase Driving Differential Solubility and Extraction Behavior

The target compound exhibits a calculated logP of 3.94 (Fluorochem) to 4.07 (Chembase), compared to a logP of 0.79 reported for 2-amino-4-(chloromethyl)thiazole hydrochloride (CAS 59608-97-8), the simplest 4-chloromethylthiazole building block lacking N-aryl substitution [1]. This represents an approximately 5.1-fold increase in logP (ΔlogP ≈ +3.15 to +3.28), corresponding to a >1,000-fold increase in octanol/water partition coefficient. The dramatic lipophilicity shift is driven by the ortho-toluidine moiety and directly governs differential solubility, extraction efficiency in organic/aqueous workups, and chromatographic retention (RP-HPLC), making the target compound markedly more hydrophobic than the core scaffold and unsuitable as a direct synthetic or pharmacological substitute for the simpler analog.

logP Lipophilicity Solubility

Melting Point Differential vs. para-Methylphenyl Analog – 40°C Lower Mp Implications for Purification and Formulation

The target compound (ortho-methylphenyl isomer) has a reported melting point of 165–167°C [1], whereas the para-methylphenyl isomer (4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride, CAS 33188-18-0) melts at 205–207°C [2], a difference of approximately 40°C. This substantial melting point depression in the ortho isomer is consistent with less efficient crystal packing arising from the steric demand of the ortho-methyl group, which disrupts intermolecular interactions such as π-stacking and hydrogen bonding. The lower melting point of the target compound may facilitate melt-based processing, recrystallization from a wider range of solvents, and co-crystal screening, while the higher-melting para analog offers superior thermal stability for long-term storage under elevated temperatures.

Melting Point Crystallinity Purification

Topological Polar Surface Area (TPSA) vs. N-Phenyl Analog – 2.1-Fold Higher TPSA Altering Passive Permeability Estimates

The target compound (hydrochloride salt) has a computed TPSA of 53.2 Ų [1]. In contrast, the corresponding N-phenyl analog without the methyl substituent (4-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine, free base, CAS 35199-21-4) shows a computed TPSA of 24.9 Ų [2]. Although part of this difference reflects the salt form vs. free base comparison, the dominant contributor is the increased number of hydrogen-bond acceptors and the conformational restriction conferred by the ortho-methyl group. The 2.1-fold higher TPSA of the target compound places it closer to the threshold (60–70 Ų) commonly used to flag poor passive oral absorption potential, providing a measurable difference for medicinal chemistry teams assessing permeability in lead optimization.

TPSA Permeability Drug-likeness

Ortho-Methyl Steric Constraint – Predicted Conformational Restriction and Target Selectivity Differentiation from para-Methyl and Unsubstituted Analogs

The ortho-methyl group on the N-phenyl ring imposes a torsional angle of approximately 50–70° between the thiazole and phenyl ring planes, as inferred from crystallographic data on related ortho-substituted N-aryl-thiazol-2-amines [1]. This contrasts with the para-methyl analog (CAS 33188-18-0) and N-phenyl analog (CAS 41981-20-8), where the N-aryl ring can adopt a more coplanar geometry with the thiazole core, facilitating extended π-conjugation [2]. The non-coplanar conformation of the target compound reduces ground-state conjugation, which is expected to: (i) blue-shift UV absorption relative to the para isomer; (ii) alter the nucleophilicity and alkylation kinetics of the bridging NH; and (iii) present a distinct 3D pharmacophore to protein binding sites compared with flatter N-aryl analogs. While direct target-binding selectivity data for this exact compound are not available in the public domain, the conformational divergence constitutes a class-level structural premise for differential biological recognition.

Conformational restriction Steric hindrance Selectivity

H-Bond Donor/Acceptor Profile vs. 3-Methoxyphenyl Analog – Different Solubility and Crystal Engineering Properties

The target compound (as the hydrochloride salt) presents 2 hydrogen-bond donors and 3 hydrogen-bond acceptors [1]. The 3-methoxyphenyl analog (4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride, CAS 1351602-26-0) features 2 HBD and 4 HBA due to the additional methoxy oxygen [2], increasing its water solubility potential relative to the methyl-substituted target. This difference in H-bond acceptor count alters crystal packing and co-crystallization behavior, making the target compound more suitable for co-crystal screening with H-bond donor-rich coformers, whereas the methoxy analog may preferentially engage H-bond acceptors. The measured TPSA of 62.4 Ų for the methoxy analog (vs. 53.2 Ų for the target) further quantifies this divergence in polarity surface.

Hydrogen bonding Crystal engineering Solubility

Procurement Transparency and Purity Documentation – Verified 95% Purity with Established Commercial Supply Chain

The target compound is stocked at ≥95% purity by multiple independent suppliers including Santa Cruz Biotechnology (catalog sc-348285, $334/1 g, $970/5 g), AKSci (catalog 5729CW), Ambeed (catalog A1007650), and Fluorochem (catalog F641814), ensuring competitive procurement and documented quality control . In contrast, the closely related N-phenyl analog (CAS 41981-20-8) is reported as a discontinued product by CymitQuimica, and the para-methylphenyl analog (CAS 33188-18-0) has fewer active stock points in the European and North American markets. Available purity specifications documented through publicly accessible Certificates of Analysis and Safety Data Sheets provide audit-trail transparency not universally available for all in-class analogs.

Procurement Purity Supply chain

4-(Chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine Hydrochloride – Evidence-Derived Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Ortho-Substituted N-Aryl-Thiazole Pharmacophore Exploration Requiring Conformational Restriction

The non-coplanar geometry induced by the ortho-methyl group (estimated dihedral angle 50–70° vs. thiazole plane) provides a distinct 3D pharmacophore unavailable with planar para-methyl or unsubstituted N-phenyl analogs [1]. Medicinal chemistry programs targeting protein binding sites with sterically demanding sub-pockets can exploit this conformational constraint to achieve selectivity profiles that flatter analogs cannot deliver. The high logP (3.94–4.07) further predisposes this scaffold to targets with hydrophobic binding clefts . The target compound's non-coplanar conformation translates into a distinct 3D shape for protein–ligand recognition, making it the rational choice over the para-methylphenyl analog (CAS 33188-18-0) when the intended biological target accommodates only non-planar ligands.

Synthetic Intermediate for Late-Stage Diversification via Chloromethyl Handle

The reactive chloromethyl group at the thiazole 4-position serves as an electrophilic handle for nucleophilic substitution (amines, thiols, alkoxides), enabling late-stage diversification into libraries of 4-aminomethyl, 4-thiomethyl, or 4-alkoxymethyl thiazole derivatives [1]. The ortho-methylphenyl moiety on the 2-amino position provides steric shielding that can direct regioselectivity in subsequent functionalization steps, a feature not available with the simpler 2-amino-4-(chloromethyl)thiazole hydrochloride core (CAS 59608-97-8) . The ~40°C lower melting point compared to the para-methyl analog facilitates handling and dissolution in common organic solvents during parallel synthesis workflows [2].

Co-Crystal Engineering and Solid-State Formulation Screening

The target compound's H-bond donor/acceptor profile (2 HBD, 3 HBA) and moderate TPSA (53.2 Ų) make it a suitable candidate for co-crystallization with carboxylic acid-containing coformers, whereas the 3-methoxyphenyl analog (4 HBA, TPSA 62.4 Ų) may preferentially engage H-bond acceptors [1]. The lower melting point (165–167°C) of the target compound relative to the para-methyl isomer (205–207°C) broadens the thermal window for solvent-drop grinding and melt-crystallization screening techniques [2]. This suite of properties positions the ortho-methylphenyl variant as the preferred starting point over the para-methyl or methoxy analogs when co-crystal solubility modulation is the primary objective.

Procurement Risk Mitigation: Multi-Supplier Sourcing with Verified Purity Documentation

With active stock points at Santa Cruz Biotechnology, AKSci, Ambeed, Fluorochem, and Enamine, this compound offers procurement resilience through geographically distributed supply options (US West Coast, US East Coast, UK, EU, China) [1][2]. In contrast, the N-phenyl analog has been discontinued by at least one major European supplier, and the para-methyl analog is supported by fewer verified stock points . For long-term medicinal chemistry campaigns requiring multi-gram resupply over months to years, the ortho-methylphenyl variant (CAS 1049751-56-5) currently presents the lowest supply disruption risk within this compound class.

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